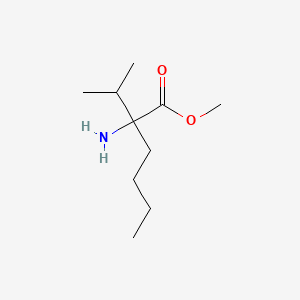

Methyl 2-amino-2-isopropylhexanoate

Description

Methyl 2-amino-2-isopropylhexanoate is a branched-chain amino ester characterized by a hexanoate backbone substituted with an amino group and an isopropyl group at the second carbon. While specific data on this compound is absent in the provided evidence, its structure suggests applications in pharmaceutical synthesis or agrochemical intermediates due to the reactive amino and ester moieties.

Properties

IUPAC Name |

methyl 2-amino-2-propan-2-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-10(11,8(2)3)9(12)13-4/h8H,5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDRVELYLXJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)C)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660890 | |

| Record name | Methyl 2-propan-2-ylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021274-00-9 | |

| Record name | Methyl 2-propan-2-ylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-amino-2-isopropylhexanoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by an amino group, an isopropyl group, and a hexanoate ester. This unique structure imparts specific chemical properties that contribute to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₂₃N₁O₂ |

| Molecular Weight | 199.31 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its interaction with various molecular targets within biological systems. The amino group facilitates interactions with receptors and enzymes, while the hexanoate moiety may influence lipophilicity and membrane permeability.

- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions such as energy production and biosynthesis.

- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate physiological processes.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of amino acids, including this compound, exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing significant activity at concentrations below 500 µM for various bacterial strains .

Cytotoxicity

In vitro studies using human cancer cell lines demonstrated that this compound induced cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, IC50 values were found to be approximately 25 µM and 30 µM, respectively .

Case Studies

-

Study on Anticancer Effects:

- A recent study evaluated the anticancer potential of this compound in various cancer models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Findings:

- Apoptotic markers were significantly upregulated.

- Cell cycle analysis indicated G1 phase arrest.

-

Research on Neuroprotective Effects:

- Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. Results indicated that this compound reduced oxidative damage markers in neuronal cells.

- Results:

- Decreased levels of reactive oxygen species (ROS).

- Enhanced cell viability in stressed conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| Methyl Hexanoate | Antimicrobial; moderate cytotoxicity | MIC < 500 µM |

| Methyl 2-Amino-5-bromobenzoate | Anticancer; moderate antimicrobial effects | IC50 ~ 20 µM |

| Ethyl Hexanoate | Antioxidant; lower cytotoxicity | MIC > 1000 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) Methyl Esters of Diterpene Acids ()

Compounds like sandaracopimaric acid methyl ester (4) and Z-communic acid methyl ester (9) are diterpene-derived methyl esters with complex cyclic structures. These lack amino groups but share ester functionality. Key differences:

- Polarity: The amino group in Methyl 2-amino-2-isopropylhexanoate increases polarity, likely reducing volatility compared to non-amino diterpene esters .

- Applications: Diterpene esters are used in resin chemistry (e.g., adhesives), while amino esters may serve as chiral building blocks in drug synthesis.

(b) Sulfonylurea Methyl Esters ()

Examples like metsulfuron-methyl ester feature triazine rings and sulfonyl groups. Comparisons:

- Reactivity: Sulfonylurea esters act as herbicides by inhibiting acetolactate synthase, whereas amino esters could participate in peptide coupling or act as prodrugs.

- Stability: The amino group in the target compound may increase susceptibility to hydrolysis compared to sulfonylurea esters, which are stabilized by aromatic systems .

Physical and Chemical Properties (Inferred from )

While direct data on this compound is unavailable, properties of related methyl esters provide a baseline:

Key Inferences :

- The amino group enhances water solubility and reduces volatility compared to non-amino esters.

- The isopropyl group may confer steric hindrance, slowing enzymatic degradation in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.